Methyl 2-acetamido-5-nitrobenzoate
Overview
Description
Methyl 2-acetamido-5-nitrobenzoate is an organic compound with the molecular formula C10H10N2O5. It is a derivative of benzoic acid and is characterized by the presence of an acetamido group at the second position and a nitro group at the fifth position on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-acetamidobenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as reagents. The reaction is carried out at a controlled temperature to ensure the selective nitration at the fifth position of the benzene ring.
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The nitration reaction is carefully monitored, and the product is purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
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Reduction:
Reagents: Hydrogen gas, palladium on carbon
Conditions: Room temperature, atmospheric pressure
Major Product: Methyl 2-amino-5-nitrobenzoate
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Substitution:
Reagents: Various nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the nucleophile
Major Products: Substituted derivatives of this compound
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Hydrolysis:
Reagents: Water, acid or base catalyst
Conditions: Elevated temperature
Major Product: 2-Acetamido-5-nitrobenzoic acid
Scientific Research Applications
Methyl 2-acetamido-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural features.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-acetamido-5-nitrobenzoate depends on the specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The acetamido group can form hydrogen bonds with target molecules, influencing their stability and activity.
Comparison with Similar Compounds
Methyl 2-acetamido-5-nitrobenzoate can be compared with other similar compounds such as:
Methyl 2-amino-5-nitrobenzoate: This compound has an amino group instead of an acetamido group, which can significantly alter its reactivity and applications.
Methyl 2-acetamido-4-nitrobenzoate: The position of the nitro group is different, which can affect the compound’s chemical properties and reactivity.
Methyl 2-acetamido-5-chlorobenzoate:
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 2-acetamido-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-7(12(15)16)5-8(9)10(14)17-2/h3-5H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKPLTBAUCAFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279363 | |
Record name | Methyl 2-acetamido-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-45-0 | |
Record name | Methyl 2-(acetylamino)-5-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5409-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 12468 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5409-45-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-acetamido-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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